4-Methylundec-3-EN-5-OL
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Overview
Description
4-Methylundec-3-en-5-ol is an organic compound with the molecular formula C12H24O It is a type of alcohol with a specific structure that includes a double bond and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylundec-3-en-5-ol typically involves organic reactions that introduce the necessary functional groups. One common method is the reaction of undec-3-en-5-ol with a methylating agent under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or oxidation processes. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylundec-3-en-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 4-Methylundec-3-en-5-one.
Reduction: Formation of 4-Methylundecane.
Substitution: Formation of 4-Methylundec-3-en-5-yl chloride.
Scientific Research Applications
4-Methylundec-3-en-5-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4-Methylundec-3-en-5-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylundec-2-en-5-ol
- 4-Methylundec-3-en-4-ol
- 4-Methylundec-3-en-6-ol
Uniqueness
4-Methylundec-3-en-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88262-05-9 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-methylundec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-10-12(13)11(3)9-5-2/h9,12-13H,4-8,10H2,1-3H3 |
InChI Key |
ZBOPZUZYSYDLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=CCC)C)O |
Origin of Product |
United States |
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